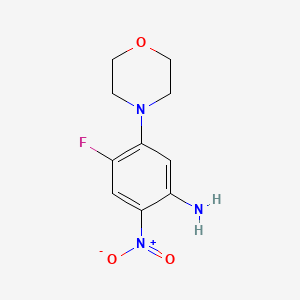![molecular formula C22H23ClN6 B2664636 N~4~-(3-chlorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-51-8](/img/structure/B2664636.png)
N~4~-(3-chlorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring. This class of compounds is known to have a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with other organic compounds in the presence of a catalyst . The exact method would depend on the specific reactants and conditions.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Fused Pyrazolo[1,5-a]Pyrimidine Derivatives
A study by Al-Zaydi (2009) describes the synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation, showcasing an eco-friendly approach to synthesizing related compounds. These derivatives were synthesized with high yields, and their structures were confirmed through NMR, MS, elemental analyses, and X-ray crystallography (Al-Zaydi, 2009).
Adenosine Receptor Affinity
Another significant study by Harden, Quinn, and Scammells (1991) explored the adenosine receptor affinity of pyrazolo[3,4-d]pyrimidine analogues. These compounds exhibited A1 adenosine receptor affinity, indicating potential pharmacological applications. The research highlighted the activity enhancement through specific substituent combinations, providing insights into receptor interaction mechanisms (Harden, Quinn, & Scammells, 1991).
Material Science and Coating Applications
Surface Coating and Printing Ink
A study by El‐Wahab et al. (2015) demonstrated the antimicrobial potential of pyrimidine derivative compounds when incorporated into polyurethane varnish and printing ink paste. These compounds exhibited excellent antimicrobial effects, suggesting their utility in enhancing the antimicrobial properties of coatings and inks (El‐Wahab et al., 2015).
Pharmaceutical Applications
Phosphodiesterase 9 Inhibitor
Wunder et al. (2005) reported the in vitro characterization of a selective inhibitor of phosphodiesterase 9 (PDE9), indicating its potential preclinical development for Alzheimer's disease treatment. This study highlights the compound's selective inhibitory action and its mechanism of enhancing intracellular cGMP levels, underscoring its therapeutic potential (Wunder et al., 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-(3-methylbutyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6/c1-15(2)11-12-24-22-27-20(26-17-8-6-7-16(23)13-17)19-14-25-29(21(19)28-22)18-9-4-3-5-10-18/h3-10,13-15H,11-12H2,1-2H3,(H2,24,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOZGAGERJRYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
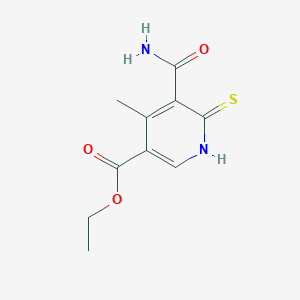
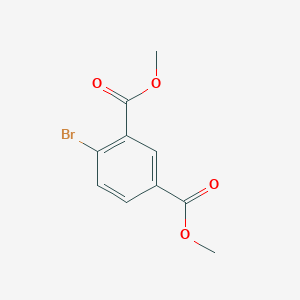
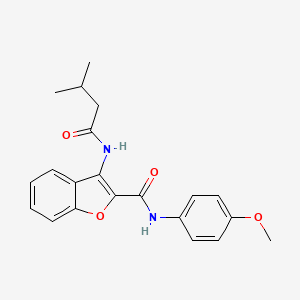

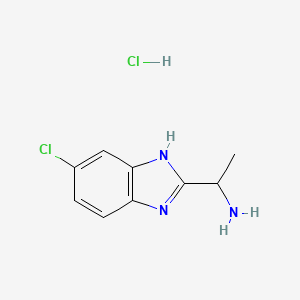
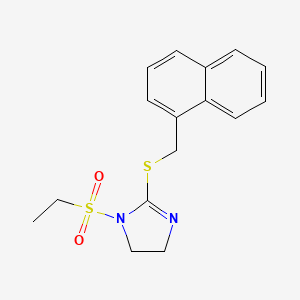
![3-(2-fluorobenzyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2664567.png)
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2664568.png)
![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-ynamide](/img/structure/B2664569.png)

![3-(4-Ethoxyphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2664573.png)

![(2Z)-6-chloro-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2664575.png)
